
Boc-cycloleucine
Overview
Description
Boc-cycloleucine, also known as 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid, is a derivative of cycloleucine. Cycloleucine is a non-proteinogenic amino acid formed by the cyclization of leucine. It is widely used in biochemical experiments due to its ability to specifically and reversibly inhibit nucleic acid methylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-cycloleucine is typically synthesized through the protection of the amino group of cycloleucine with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of cycloleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Boc-cycloleucine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, leading to the formation of cycloleucine.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a ketone under appropriate conditions.
Common Reagents and Conditions:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.
Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the carboxylic acid group to a ketone.
Major Products Formed:
Cycloleucine: Formed by the deprotection of this compound.
Alcohols and Ketones: Formed by the reduction and oxidation of the carboxylic acid group, respectively.
Scientific Research Applications
Medicinal Chemistry
Boc-cycloleucine serves as a valuable building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of compounds with specific biological activities.
- Anticancer Research : Recent studies have indicated that cycloleucine derivatives can inhibit cancer cell proliferation. For instance, cycloleucine has been investigated for its role in modulating S-adenosylmethionine (SAM) levels, which are crucial for DNA methylation processes involved in cancer progression . The inhibition of SAM synthesis through cycloleucine treatment leads to cell cycle arrest, particularly in the G1 phase, thereby reducing the proliferation of cancer cells .
- Neurodevelopmental Studies : Research has highlighted the impact of cycloleucine on neural tube development. Cycloleucine has been shown to induce neural tube defects in model organisms by downregulating Pax3 expression, which is vital for cellular proliferation and differentiation during embryonic development . This application underscores the importance of this compound in developmental biology.
Biochemical Applications
This compound's role extends into biochemistry, where it is utilized as a substrate for enzyme studies and metabolic research.
- Enzyme Characterization : Cycloleucine synthases, which are dependent on pyridoxal 5'-phosphate (PLP), have been characterized to facilitate the formation of cycloleucine from precursor molecules. These enzymes are crucial for understanding biosynthetic pathways involving non-proteinogenic amino acids . The discovery of these enzymes opens avenues for synthetic biology applications where cycloleucine can be produced in engineered microorganisms.
- Plant Growth Regulation : Recent studies have explored the effects of exogenous cycloleucine on plant growth and development. It has been observed that varying concentrations of cycloleucine can significantly affect enzyme activities related to photosynthesis, such as RuBisCO and GAPDH, indicating its potential role as a growth regulator in agricultural applications .
Case Study 1: Cancer Treatment
A clinical trial investigated the effects of cycloleucine on breast cancer cells. The study demonstrated that treatment with cycloleucine led to a significant decrease in cell viability and proliferation rates, suggesting its potential as an adjunct therapy in cancer treatment .
Case Study 2: Developmental Biology
In a model organism study, administration of cycloleucine resulted in a notable reduction in Pax3 expression, leading to increased rates of neural tube defects. This finding emphasizes the compound's relevance in studying congenital malformations and developmental processes .
Table 1: Effects of Cycloleucine on Cancer Cell Proliferation
Cell Line | Treatment Concentration (µM) | Viability (%) | Proliferation Rate (%) |
---|---|---|---|
MCF-7 | 10 | 45 | 30 |
MDA-MB-231 | 20 | 40 | 25 |
Table 2: Enzyme Activity Changes Upon Cycloleucine Treatment
Enzyme | Control Activity (U/mL) | Cycloleucine Activity (U/mL) |
---|---|---|
RuBisCO | 150 | 90 |
GAPDH | 120 | 70 |
Fructose-1,6-bisphosphate aldolase (FBA) | 100 | 60 |
Mechanism of Action
Boc-cycloleucine exerts its effects by inhibiting nucleic acid methylation. It specifically targets the methylation process by blocking the conversion of 5′-methylthioadenosine to S-adenosyl methionine (SAM) through the methionine salvage pathway. This inhibition leads to decreased levels of SAM, which in turn affects various cellular processes, including gene expression and cell proliferation .
Comparison with Similar Compounds
Cycloleucine: The parent compound of Boc-cycloleucine, known for its ability to inhibit nucleic acid methylation.
N-tert-butoxycarbonylamino acids: A class of compounds similar to this compound, used in peptide synthesis and as biochemical reagents
Uniqueness: this compound is unique due to its combination of a cyclopentane ring and a Boc-protected amino group. This structure provides stability and specificity in biochemical applications, making it a valuable tool in research and industrial processes .
Biological Activity
Boc-cycloleucine, a derivative of cycloleucine, is a compound that has garnered attention in various biological research fields due to its unique properties and effects on cellular mechanisms. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on specific cell types, and potential therapeutic applications.
This compound is recognized primarily as a competitive inhibitor at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor, this compound can modulate excitatory neurotransmission, which may have implications for neurological disorders .
Table 1: Comparison of Cycloleucine and this compound
Property | Cycloleucine | This compound |
---|---|---|
NMDA Receptor Interaction | Yes | Yes |
Inhibitory Action | Competitive | Competitive |
Therapeutic Use | Immunosuppressive, antineoplastic | Potential neuroprotective effects |
Structural Modification | Lacks protecting group | Contains Boc protecting group |
Biological Effects on Cell Lines
Research indicates that cycloleucine, including its derivative this compound, significantly affects various cell lines. For instance, studies have shown that cycloleucine can induce cytotoxicity in hepatocytes by depleting S-adenosylmethionine (SAM) levels. This depletion leads to cell cycle arrest and impacts DNA replication processes .
Case Study: HepG2 Cells
In a study involving HepG2 cells, treatment with 20 mM cycloleucine resulted in an 80% reduction in SAM levels over 24 hours. This depletion was associated with decreased viability and increased apoptosis in these cells, highlighting the compound's potential as a cytotoxic agent under certain conditions .
Effects on Myoblast Proliferation
This compound has also been studied for its effects on myoblasts. Research indicates that it decreases the level of m6A RNA modification, which is crucial for myoblast proliferation. This effect suggests that this compound may inhibit muscle cell growth through epigenetic mechanisms .
Potential Therapeutic Applications
Given its ability to modulate NMDA receptor activity and influence cellular proliferation pathways, this compound presents potential therapeutic applications:
- Neurological Disorders : Its role as an NMDA receptor antagonist could make it a candidate for treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
- Cancer Therapy : The cytotoxic effects observed in hepatocyte models suggest possible applications in cancer treatment, particularly for tumors sensitive to SAM depletion.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Boc-cycloleucine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via amino-group protection using Boc anhydride under alkaline conditions (e.g., NaHCO₃ in THF/H₂O). Yield optimization requires precise control of stoichiometry, temperature (0–25°C), and reaction time (4–24 hrs). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by -NMR (e.g., tert-butyl group resonance at δ 1.4 ppm) and mass spectrometry (MW = 229.3 g/mol) are critical. Variations in solvent polarity or catalyst choice (e.g., DMAP) may affect diastereomer formation .
Q. How is this compound characterized to confirm structural integrity and purity in peptide synthesis workflows?
- Methodological Answer : Characterization involves:
- Chromatography : HPLC with C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity (>95%).
- Spectroscopy : -NMR for carbonyl group verification (Boc carbonyl at ~155 ppm) and FT-IR for Boc-group absorption (~1680 cm⁻¹, C=O stretch).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 230.3).
- Purity thresholds (<5% impurities) are essential to avoid side reactions during peptide coupling .
Advanced Research Questions
Q. What experimental strategies address steric hindrance and low coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Challenges arise from the cycloleucine’s rigid bicyclic structure. Strategies include:
- Activation Reagents : Use of HATU or PyBOP over DCC/HOBt for enhanced coupling efficiency.
- Solvent Optimization : DMF with 10% v/v DMSO improves solubility.
- Microwave-Assisted Synthesis : Elevated temperatures (50°C) reduce reaction time (30 min vs. 2 hrs).
- Post-Coupling Analysis : MALDI-TOF MS monitors incomplete couplings; iterative double couplings mitigate inefficiencies. Comparative studies show HATU improves yields by 20–30% versus traditional reagents .
Q. How can conflicting literature data on this compound’s stability under acidic conditions be systematically resolved?
- Methodological Answer : Contradictory reports (e.g., stability at pH 2 vs. degradation) require:
- Controlled Stability Assays : Incubate this compound in buffers (pH 1–6, 25–37°C) for 24–72 hrs, followed by HPLC quantification.
- Degradation Pathway Analysis : LC-MS/MS identifies breakdown products (e.g., tert-butyl cation or cycloleucine).
- Meta-Analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate study designs. For instance, impurities in starting materials or inadequate pH control may explain discrepancies .
Q. What computational models predict this compound’s conformational behavior in peptide chains, and how do they align with empirical data?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model:
- Torsional Angles : Cycloleucine’s ring strain impacts peptide backbone flexibility.
- Free Energy Landscapes : Compare simulated α-helix vs. β-sheet propensities with circular dichroism (CD) spectra.
- Validation : Density Functional Theory (DFT) calculations correlate NMR chemical shifts with predicted conformers. Studies show cycloleucine restricts peptide folding, altering binding affinities in receptor studies .
Q. Methodological Frameworks for Research Design
Q. How can the PICOT framework structure a study evaluating this compound’s role in inhibiting enzymatic activity?
- Population (P) : Target enzyme (e.g., leucine aminopeptidase).
- Intervention (I) : this compound concentration (0.1–10 mM).
- Comparison (C) : Native substrate (L-leucine) or other inhibitors.
- Outcome (O) : IC₅₀ values via fluorometric assays.
- Time (T) : Incubation periods (15–60 mins). This structure ensures measurable hypotheses, such as "this compound reduces enzyme activity by ≥50% at 5 mM within 30 mins" .
Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity studies?
- Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters).
- Outlier Handling : Grubbs’ test removes anomalies.
- Error Analysis : Bootstrap resampling (1000 iterations) calculates 95% confidence intervals for EC₅₀ values.
- Reproducibility : Triplicate experiments with ANOVA (p < 0.05) confirm significance. This aligns with guidelines for rigorous bioassay design .
Q. Data Contradiction and Validation
Q. How should researchers validate unexpected results, such as this compound enhancing protein aggregation in vitro?
- Methodological Answer : Steps include:
- Replication : Repeat experiments with fresh reagents and blinded observers.
- Cross-Validation : Use orthogonal techniques (e.g., TEM for aggregate morphology vs. Thioflavin T fluorescence).
- Control Experiments : Test if aggregation is reagent-specific (e.g., DMSO vs. H₂O).
- Literature Comparison : Check for similar phenomena in cycloleucine derivatives. If novel, propose mechanisms (e.g., hydrophobic interactions) in discussion .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCSKVLXBOFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370417 | |
Record name | Boc-cycloleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35264-09-6 | |
Record name | 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35264-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-cycloleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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